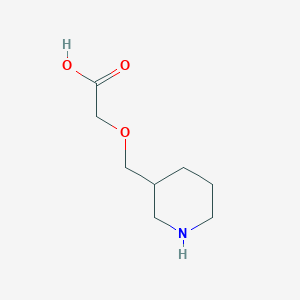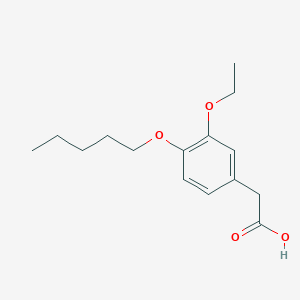
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- is an organic compound with the molecular formula C15H22O5 and a molecular weight of 282.34 g/mol It is characterized by the presence of ethoxy and pentyloxy groups attached to a benzene ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- typically involves the reaction of p-ethoxycyanobenzyl with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by cooling to room temperature and acidification. The addition of water and benzene leads to phase separation, and the oil layer is distilled to remove benzene, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-ethoxy-: Similar structure but lacks the pentyloxy group.
3-Ethoxy-4-(pentyloxy)benzaldehyde: Contains an aldehyde group instead of the acetic acid moiety
Uniqueness
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- is unique due to the presence of both ethoxy and pentyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
900704-20-3 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-pentoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4/c1-3-5-6-9-19-13-8-7-12(11-15(16)17)10-14(13)18-4-2/h7-8,10H,3-6,9,11H2,1-2H3,(H,16,17) |
Clé InChI |
OEWDDWDENIEHOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)CC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15095220.png)
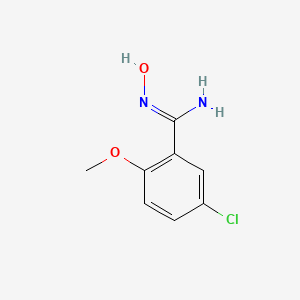
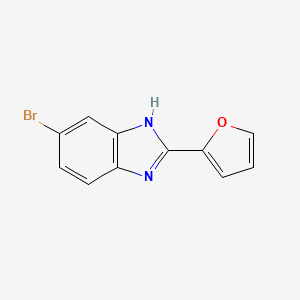

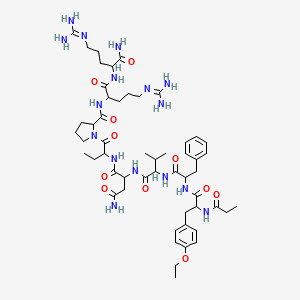
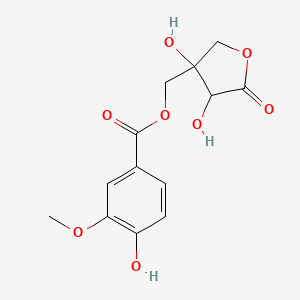
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B15095267.png)
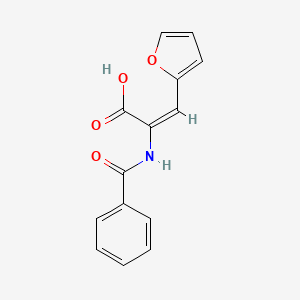
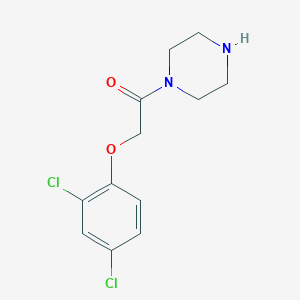
amine](/img/structure/B15095305.png)

